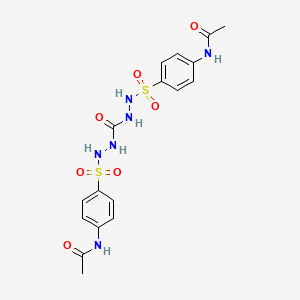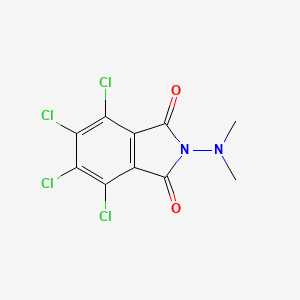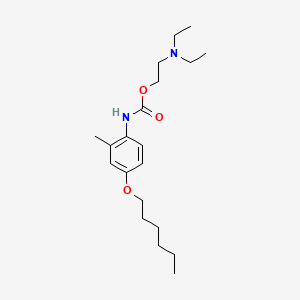
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a benzothieno ring fused with a pyrimidine ring, and a methylthio group attached to the second position of the pyrimidine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine can be achieved through several methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. This cyclization is typically carried out by heating the reactants under reflux with sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine undergoes various chemical reactions, including:
Substitution: The methylthio group can be substituted with other functional groups, such as amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent for the methylthio group.
Substitution: Benzylamine can be used for the substitution of the methylthio group, often requiring prior oxidation to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed from the oxidation of the methylthio group.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the methylthio group.
Applications De Recherche Scientifique
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine involves its interaction with various molecular targets. For instance, its derivatives have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling pathways . By inhibiting these enzymes, the compound can interfere with cellular processes such as proliferation, survival, and migration, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound shares a similar pyrimidine core structure and exhibits a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Thieno[2,3-d]pyrimidine: Another related compound with a thieno ring fused to the pyrimidine ring, known for its potential as a kinase inhibitor.
Benzothieno[2,3-d]pyrimidine: Similar to the target compound but with different substituents, it also shows promise in medicinal chemistry.
Uniqueness
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine is unique due to the presence of the methylthio group, which can undergo various chemical modifications to yield derivatives with diverse biological activities. This versatility makes it a valuable compound for drug discovery and development .
Propriétés
Numéro CAS |
78052-14-9 |
|---|---|
Formule moléculaire |
C11H14N2S2 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14N2S2/c1-14-11-12-6-8-7-4-2-3-5-9(7)15-10(8)13-11/h2-6H2,1H3,(H,12,13) |
Clé InChI |
HYOXSVMQRVRBSN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NCC2=C(N1)SC3=C2CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)



![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)








![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
